

4-Aminobutan-2-ol spectroscopy data (NMR, IR, MS)

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An In-depth Technical Guide to the Spectroscopic Analysis of 4-Aminobutan-2-ol

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **4-Aminobutan-2-ol**. It is intended for researchers, scientists, and professionals in drug development who require detailed spectroscopic information and protocols for the characterization of this chiral amino alcohol.

Molecular Structure

4-Aminobutan-2-ol is a chiral molecule containing both an amine and a secondary alcohol functional group. The carbon atom at position 2 is a stereocenter, leading to the existence of (R) and (S) enantiomers.[1]

IUPAC Name: **4-aminobutan-2-ol**[2] Molecular Formula: C₄H₁₁NO[2] Molecular Weight: 89.14 g/mol [1] CAS Number: 39884-48-5[1]

Spectroscopic Data

The following sections present the key spectroscopic data for **4-Aminobutan-2-ol** in a structured format.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the precise arrangement of atoms. The ¹H and ¹³C NMR data provide distinct signals corresponding to each unique chemical environment



within the molecule.

Table 1: ¹H NMR Spectral Data for **4-Aminobutan-2-ol** Solvent: DMSO-d₆

| Proton Assignment | Approximate Chemical Shift (ppm) | Multiplicity |
|--|----------------------------------|---------------|
| CH ₃ (H-1) | 1.0 - 1.2 | Doublet |
| CH ₂ -CH(OH) (H-3) | 1.3 - 1.6 | Multiplet |
| CH ₂ -NH ₂ (H-4) | 2.5 - 2.8 | Multiplet |
| CH(OH) (H-2) | 3.5 - 3.8 | Multiplet |
| NH₂ and OH | Variable | Broad Singlet |

Table 2: Predicted ¹³C NMR Spectral Data for **4-Aminobutan-2-ol**

| Carbon Assignment | Predicted Chemical Shift (ppm) |
|-------------------------------|--------------------------------|
| CH ₃ (C-1) | ~23 |
| CH ₂ -CH(OH) (C-3) | ~40 |
| CH2-NH2 (C-4) | ~42 |
| CH(OH) (C-2) | ~65 |

Note: The ¹³C NMR chemical shifts are estimated based on the analysis of similar structures, such as butan-2-ol, and general chemical shift trends.[3]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which causes molecular vibrations.

Table 3: IR Absorption Data for **4-Aminobutan-2-ol** Sample Preparation: Thin film (neat) or layer between KBr plates.[2]



| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---------------------|---------------------|--|
| 3200 - 3550 (broad) | O-H and N-H stretch | Alcohol (H-bonded) and Primary Amine |
| 2850 - 2960 | C-H stretch | Alkyl (CH, CH ₂ , CH ₃) |
| ~1600 | N-H bend | Primary Amine |
| ~1450 | C-H bend | Alkyl |
| 1050 - 1150 | C-O stretch | Secondary Alcohol |

Note: The broadness of the O-H and N-H stretching bands is due to hydrogen bonding.[4] The N-H stretch of a primary amine typically shows two bands in this region.[5]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation.

Table 4: Predicted Mass Spectrometry Data for **4-Aminobutan-2-ol** Ionization Method: Electrospray Ionization (ESI) is assumed for these predicted adducts.

| Adduct | Predicted m/z (mass-to-charge ratio) |
|---------------------|--------------------------------------|
| [M+H] ⁺ | 90.0913 |
| [M+Na] ⁺ | 112.0733 |
| [M+K] ⁺ | 128.0472 |
| [M-H] ⁻ | 88.0768 |

Note: Data is based on predicted values. The base peak in an experimental Electron Ionization (EI) spectrum for the related isomer, 4-amino-1-butanol, is m/z 30, corresponding to the [CH₂NH₂]⁺ fragment, which is also an expected fragment for **4-aminobutan-2-ol**.[6][7]

Experimental Protocols



The following protocols provide a general methodology for obtaining the spectroscopic data for **4-Aminobutan-2-ol**.

NMR Spectroscopy Protocol

- Sample Preparation: Dissolve 5-10 mg of 4-Aminobutan-2-ol in approximately 0.7 mL of a
 deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.
- Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
- Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a spectrometer operating at a suitable frequency (e.g., 400 MHz for ¹H).
- ¹H NMR Parameters: Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
- 13C NMR Parameters: Use proton decoupling to obtain singlet peaks for each carbon. A longer relaxation delay (5-10 seconds) may be necessary for quaternary carbons, though none are present in this molecule.
- Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum.

FT-IR Spectroscopy Protocol

- Background Spectrum: Record a background spectrum of the empty sample holder (e.g., ATR crystal or KBr plates) to subtract atmospheric and instrument-related absorptions.[8]
- Sample Preparation (Neat Liquid/Thin Film):
 - Place one or two drops of neat 4-Aminobutan-2-ol liquid directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory or between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.[2]
 - Ensure a thin, uniform film is formed.



- Data Acquisition: Place the sample holder in the spectrometer and acquire the spectrum.
 Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
- Spectral Range: Scan over a range of 4000 cm⁻¹ to 400 cm⁻¹.
- Data Processing: The software automatically ratios the sample spectrum against the background spectrum to produce a transmittance or absorbance spectrum.

Mass Spectrometry Protocol (GC-MS with EI)

- Sample Preparation: Prepare a dilute solution of 4-Aminobutan-2-ol in a volatile solvent like methanol or dichloromethane (e.g., 1 mg/mL).
- Derivatization (Optional but Recommended): To improve volatility and chromatographic separation, the amine and alcohol groups can be derivatized (e.g., using trifluoroacetic anhydride, TFAA).[9]
- Instrumentation: Use a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.
- GC Separation:
 - Injection: Inject 1 μ L of the sample solution into the GC inlet.
 - Column: Use a suitable capillary column (e.g., a non-polar DB-5ms or a polar Wax column).
 - Temperature Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp the temperature at 10-20 °C/min up to a final temperature of 250 °C.
- MS Detection (EI):
 - Ionization Energy: Use a standard electron energy of 70 eV.
 - Mass Range: Scan a mass range from m/z 25 to 200.
- Data Analysis: Identify the peak corresponding to 4-Aminobutan-2-ol (or its derivative) in the total ion chromatogram (TIC). Analyze the corresponding mass spectrum to identify the

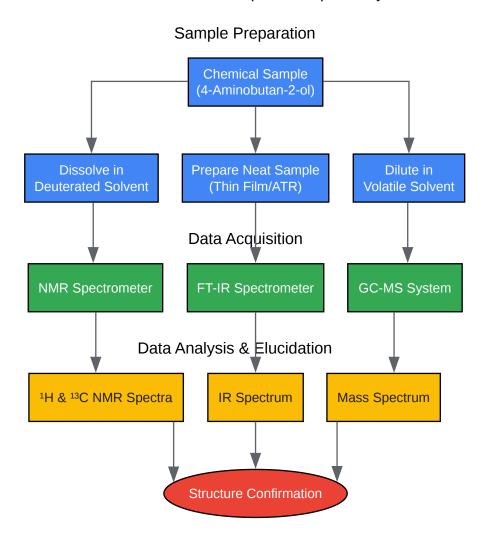


molecular ion (if present) and characteristic fragment ions.

Visualization

The following diagram illustrates a generalized workflow for the spectroscopic characterization of a chemical compound like **4-Aminobutan-2-ol**.

General Workflow for Spectroscopic Analysis



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Caption: Workflow for spectroscopic analysis of 4-Aminobutan-2-ol.



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